ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate

Catalog No.
S6470632
CAS No.
2731007-80-8
M.F
C7H8BrNO4
M. Wt
250
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate

CAS Number

2731007-80-8

Product Name

ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate

Molecular Formula

C7H8BrNO4

Molecular Weight

250
Ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate, also known as ethyl bromomethyl oxazole carboxylate, is a chemical compound that belongs to the oxazole family. It has gained attention due to its potential applications in various fields of research and industry. This paper aims to provide an overview of the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate.
Ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C₆H₆BrNO₃. It is an oxazole derivative that contains an ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate ester, a bromine atom, and a methoxy group attached to the oxazole ring. This compound was first synthesized and characterized by researchers at the University of Illinois in 2001.
Ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate is a white to off-white crystalline powder with a molecular weight of 228.02 g/mol. It has a melting point range of 58-60°C and a boiling point of 309.5°C at 760 mmHg. It dissolves well in polar solvents such as dimethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylatesulfoxide (DMSO), chloroform, and acetone, but is insoluble in water. Its infrared (IR) spectrum shows characteristic peaks at 1650-1730 cm⁻¹ (carbonyl stretching), 1500-1600 cm⁻¹ (aromatic ring stretching), and 1300-1400 cm⁻¹ (C-O stretching).
Ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate can be synthesized using various methods, including the reaction of 5-bromo-4-methoxy-oxazole with ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate chloroformate in the presence of triethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylateamine, the reaction of 5-bromo-4-methoxy-oxazole with methyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate bromoacetate in the presence of sodium hydride, or the reaction of 5-bromo-4-methoxy-oxazole with ethoxymethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylateene malononitrile in the presence of piperidine. Characterization of the synthesized compound can be done using various spectroscopic techniques, such as NMR, IR, and mass spectrometry.
High-performance liquid chromatography (HPLC) is a commonly used analytical method to detect and quantify ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate in biological or environmental samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are also used for qualitative and quantitative analysis. These methods provide high sensitivity and specificity, making them suitable for trace analysis and monitoring.
Ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate has been found to exhibit antimicrobial, anti-inflammatory, and anti-tumor activities. It inhibits the growth of various bacteria, fungi, and viruses, and reduces the production of pro-inflammatory cytokines in vitro. In vivo studies showed that this compound can suppress the growth of several types of cancer cells, including breast, lung, colon, and melanoma. Its potential mechanisms of action involve inhibition of DNA synthesis, induction of apoptosis, and modulation of cell cycle progression.
Limited information is available regarding the toxicity and safety of ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate in scientific experiments. However, some studies reported that this compound has low acute toxicity and does not show significant adverse effects on animals or human cells at the tested concentrations. Nevertheless, further studies are needed to investigate its long-term effects, chronic exposure, and potential hazards.
Ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate has shown promising applications in scientific experiments, particularly in the fields of medicinal chemistry, biotechnology, and materials science. Its antimicrobial and anti-inflammatory properties make it a potential candidate for developing new antibiotics, antifungal agents, and anti-inflammatory drugs. Its anti-tumor activity opens up opportunities for cancer therapy and diagnosis. Its unique chemical structure makes it a valuable building block for synthesizing various heterocyclic compounds and functional materials.
Research on ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate is still in its early stages, and its full potential is yet to be explored. Although several studies have investigated its biological activities and applications, more research is needed to elucidate its mechanisms of action, optimize its synthesis, and evaluate its safety and efficacy in animal models and clinical trials. Recent studies have also focused on developing novel synthetic routes and utilizing advanced analytical techniques to analyze its complex structures and interactions.
Ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate holds significant potential for various fields of research and industry. Its applications extend beyond medicinal chemistry and biotechnology to include the fields of coatings, polymers, and electronic materials. Its unique properties, such as its high reactivity, stability, and solubility, make it an attractive candidate for building functional materials and nanocomposites. Its potential as a precursor for synthesizing new chemicals and materials opens up opportunities for drug discovery, catalyst design, and polymer engineering.
Despite its promising properties and applications, ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate still faces several limitations and challenges. Some of these include its low water solubility, limited availability, and unknown long-term effects. Further research is needed to overcome these limitations and explore new directions for its application. Some of the future directions for research on ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate may include:
- Developing new synthetic routes and methods for producing this compound efficiently and sustainably.
- Examining the structural and functional diversity of its derivatives and analogs, and exploring their potential in various fields.
- Investigating its interactions with biological molecules, such as proteins and enzymes, and predicting its therapeutic and toxicological effects.
- Optimizing its properties for specific applications, such as drug delivery, imaging, and sensing.
- Studying its environmental fate and impact, and identifying potential risks to human health and the ecosystem.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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